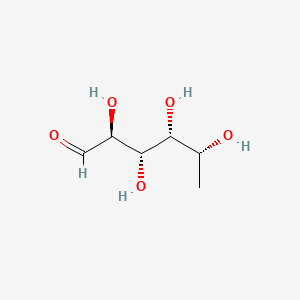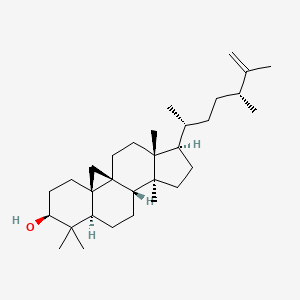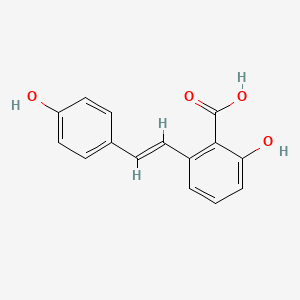
Hydrangeic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrangeic acid is a natural product found in Hydrangea macrophylla and Hydrangea serrata with data available.
Applications De Recherche Scientifique
Anti-Diabetic Properties
Hydrangeic acid has been identified as a new type of anti-diabetic compound. It promotes adipogenesis in 3T3-L1 cells, significantly increases adiponectin release, glucose uptake, and GLUT4 translocation. It also upregulates mRNA levels of adiponectin, PPARgamma2, GLUT4, and fatty acid-binding protein while downregulating TNF-alpha mRNA expression. Notably, this compound does not directly activate PPARgamma, differing from troglitazone. In KK-A(y) mice, administration of this compound significantly lowered blood glucose, triglyceride, and free fatty acid levels, highlighting its potential for diabetes management without directly engaging PPARgamma activation mechanisms (Zhang, Matsuda, Yamashita, Nakamura, & Yoshikawa, 2009).
Role in Plant Metal Transport
Research on Hydrangea (Hydrangea macrophylla), particularly in relation to aluminum (Al) hyperaccumulation, has uncovered vacuolar and plasma membrane-localized Al transporters, VALT and PALT1, which are members of the aquaporin family. These findings are crucial for understanding the mechanisms behind Al tolerance and hyperaccumulation in plants, offering insights into potential applications in phytoremediation and the manipulation of floral color through metal ion accumulation (Negishi, Oshima, Hattori, Kanai, Mano, Nishimura, & Yoshida, 2012).
Chemical Synthesis Applications
A new functionalized sulphone-based building block, useful for Julia olefination, has been synthesized for the creation of lunularic acid, this compound, and their analogs. This advancement demonstrates the utility of this compound and related compounds in synthetic organic chemistry, potentially enabling the development of novel therapeutic agents and materials (Mukkamala, Hossain, & Aidhen, 2017).
Propriétés
Formule moléculaire |
C15H12O4 |
|---|---|
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
2-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]benzoic acid |
InChI |
InChI=1S/C15H12O4/c16-12-8-5-10(6-9-12)4-7-11-2-1-3-13(17)14(11)15(18)19/h1-9,16-17H,(H,18,19)/b7-4+ |
Clé InChI |
UWXXIBUTKVUHTR-QPJJXVBHSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)O)C(=O)O)/C=C/C2=CC=C(C=C2)O |
SMILES |
C1=CC(=C(C(=C1)O)C(=O)O)C=CC2=CC=C(C=C2)O |
SMILES canonique |
C1=CC(=C(C(=C1)O)C(=O)O)C=CC2=CC=C(C=C2)O |
Synonymes |
hydrangeic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




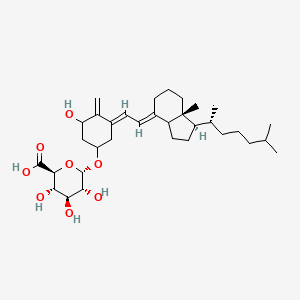
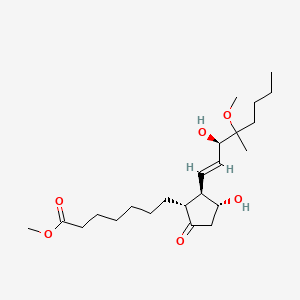
![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)


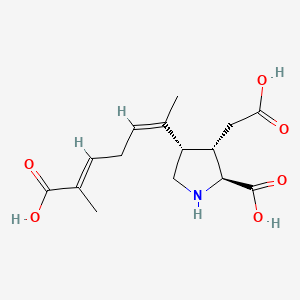
![methyl (10R,12R,13E,19R)-13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1233679.png)
![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)
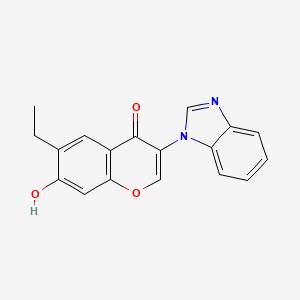
![[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1233686.png)
